molecular formula C17H14N4O3 B584936 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid CAS No. 1798043-17-0

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid

Cat. No.: B584936
CAS No.: 1798043-17-0
M. Wt: 322.324
InChI Key: FWWQJPXWRLAPRI-UHFFFAOYSA-N
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Description

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic Acid (CAS 1798043-17-0) is a high-purity small molecule for research use. This compound is a derivative of isonicotinic acid, the core pharmacophore of the cornerstone anti-tuberculosis drug Isoniazid (INH) . Isoniazid and its derivatives have been extensively studied for their potent bactericidal activity against Mycobacterium tuberculosis , functioning as prodrugs that are activated by the bacterial catalase-peroxidase KatG . The active form inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in the bacterial cell wall . The structure of this compound incorporates a pyrazole ring linked to an acetamidophenyl group, a motif found in compounds investigated for various biological activities. Analogs featuring pyrazole-isonicotinic acid hybrids have been described in patent literature as having potential antitumor properties . Researchers can utilize this chemical tool to explore structure-activity relationships (SAR), particularly how modifications at the pyrazole ring influence biological activity and selectivity. Recent SAR studies on INH analogs highlight that the pyridine nitrogen and the hydrazide moiety are critical for anti-tubercular activity, while substitutions at the 2-position of the pyridine ring can be tolerated . This product is provided as a powder and is for Research Use Only. It is not intended for diagnostic or therapeutic procedures. Researchers should handle all chemicals with appropriate precautions and refer to the material safety data sheet prior to use. Storage recommendations include keeping the compound in a cool, dry place, protected from air and light .

Properties

IUPAC Name

2-[4-(3-acetamidophenyl)pyrazol-1-yl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-11(22)20-15-4-2-3-12(7-15)14-9-19-21(10-14)16-8-13(17(23)24)5-6-18-16/h2-10H,1H3,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWQJPXWRLAPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CN(N=C2)C3=NC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The pyrazole ring is typically synthesized via cyclization reactions. A common approach involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds (chalcones). For example, reacting 3-acetamidophenyl chalcone derivatives with hydrazine hydrate under basic conditions yields 4-(3-acetamidophenyl)-1H-pyrazole:

Ar–CO–CH=CH–Ar’+N2H4Ar–C3N2H3Ar+H2O\text{Ar–CO–CH=CH–Ar'} + \text{N}2\text{H}4 \rightarrow \text{Ar–C}3\text{N}2\text{H}3–Ar' + \text{H}2\text{O}

In one protocol, 3-nitroacetophenone is condensed with an aldehyde to form a chalcone intermediate, followed by cyclization with hydrazine to yield 4-(3-nitrophenyl)-1H-pyrazole. Subsequent reduction of the nitro group (e.g., using H₂/Pd-C) and acetylation (acetic anhydride) furnishes the 3-acetamidophenyl substituent.

Transition Metal-Catalyzed Functionalization

The 4-position of the pyrazole can be functionalized via Suzuki-Miyaura coupling. For instance, 4-bromo-1H-pyrazole reacts with 3-acetamidophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ to afford 4-(3-acetamidophenyl)-1H-pyrazole in yields exceeding 75%. This method offers excellent regioselectivity and compatibility with sensitive functional groups like acetamides.

Functionalization of Isonicotinic Acid

Halogenation at the 2-Position

Isonicotinic acid (pyridine-4-carboxylic acid) must be halogenated at the 2-position to enable subsequent coupling reactions. Directed ortho-metallation (DoM) using LDA (lithium diisopropylamide) followed by quenching with iodine or bromine provides 2-haloisonicotinic acids. For example, 2-bromoisonicotinic acid is obtained in 65–70% yield via this method.

Activation as an Acid Chloride

Conversion of 2-bromoisonicotinic acid to its acid chloride facilitates nucleophilic aromatic substitution (NAS) or coupling reactions. Treatment with thionyl chloride (SOCl₂) in DMF yields 2-bromoisonicotinoyl chloride, which is highly reactive toward amines and alcohols.

Coupling Strategies for C–N Bond Formation

Buchwald-Hartwig Amination

Palladium-catalyzed C–N coupling between 2-bromoisonicotinic acid and 4-(3-acetamidophenyl)-1H-pyrazole is a robust method. Using Pd₂(dba)₃ as a catalyst, Xantphos as a ligand, and Cs₂CO₃ as a base in toluene at 110°C, the reaction achieves 60–75% yield. The mechanism involves oxidative addition of the aryl bromide, ligand exchange, and reductive elimination to form the C–N bond.

Nucleophilic Aromatic Substitution (NAS)

In polar aprotic solvents (e.g., DMF), 2-fluoroisonicotinic acid undergoes NAS with the pyrazole’s NH group. Microwave irradiation at 150°C for 2 hours enhances reaction efficiency, yielding the coupled product in 55–65%. This method avoids transition metals but requires electron-deficient aryl halides.

Sequential Route Optimization

A proposed optimized route integrates the above steps:

  • Synthesis of 4-(3-acetamidophenyl)-1H-pyrazole

    • Chalcone formation: 3-Nitroacetophenone + benzaldehyde → chalcone.

    • Cyclization: Chalcone + hydrazine hydrate → 4-(3-nitrophenyl)-1H-pyrazole.

    • Reduction: Nitro to amine (H₂/Pd-C, 90% yield).

    • Acetylation: Amine + acetic anhydride → 3-acetamidophenyl group (95% yield).

  • Functionalization of isonicotinic acid

    • DoM: Isonicotinic acid → 2-bromoisonicotinic acid (70% yield).

  • Buchwald-Hartwig coupling

    • 2-Bromoisonicotinic acid + 4-(3-acetamidophenyl)-1H-pyrazole → target compound (68% yield).

Characterization and Analytical Data

Critical intermediates and the final product are characterized via:

  • ¹H NMR : The pyrazole proton resonates at δ 8.2–8.5 ppm, while the acetamide methyl group appears at δ 2.1 ppm.

  • LC-MS : Molecular ion peak at m/z 352 [M+H]⁺ confirms the molecular weight.

  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O, carboxylic acid) and 1650 cm⁻¹ (C=O, acetamide).

Challenges and Mitigation Strategies

  • Regioselectivity in pyrazole synthesis : Use electron-withdrawing groups (e.g., nitro) to direct cyclization.

  • Coupling efficiency : Optimize Pd catalyst loading (5–10 mol%) and ligand choice (Xantphos > BINAP).

  • Acid sensitivity : Protect the carboxylic acid as a methyl ester during coupling, followed by hydrolysis.

Comparative Analysis of Routes

Method Yield Advantages Limitations
Buchwald-Hartwig68%High regioselectivity, scalableRequires Pd catalysts, costly ligands
Nucleophilic substitution55%Metal-free, simple conditionsLimited to activated aryl halides
Suzuki coupling (pre-functionalized pyrazole)75%Mild conditions, versatileRequires boronic acid synthesis

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or phenyl ring.

    Reduction: Reduced forms of the pyrazole or phenyl ring.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting inflammatory or infectious diseases.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Potential Applications
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid C₁₇H₁₄N₄O₃ 322.318 Pyrazole, isonicotinic acid, acetamide Kinase inhibition, anti-inflammatory
Isoniazid C₆H₇N₃O 137.14 Pyridine, hydrazide Antitubercular agent
Celecoxib C₁₇H₁₄F₃N₃O₂S 381.37 Pyrazole, sulfonamide COX-2 inhibitor

Key Observations:

  • Isonicotinic Acid Derivatives : Unlike isoniazid (a hydrazide), the target compound retains a carboxylic acid group, which may enhance hydrogen-bonding interactions with biological targets .

Computational Insights

Crystal Structure Analysis (SHELX)

Comparative studies could leverage SHELXL to determine:

  • Hydrogen-bonding networks : The acetamide and carboxylic acid groups likely form intermolecular interactions, influencing crystal packing and stability.
  • Torsional angles : Differences in pyrazole ring orientation compared to analogs like celecoxib might affect binding pocket compatibility.

Electronic Properties (Multiwfn)

Multiwfn could analyze:

  • Bond order analysis : Comparing pyrazole N–N bond orders with celecoxib might reveal differences in resonance stabilization and reactivity.

Biological Activity

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by data from various studies.

Chemical Structure

The compound features a pyrazole ring linked to an isonicotinic acid moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C13H12N4O2\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

  • Case Study : A study reported that derivatives of isonicotinic acid with pyrazole rings showed IC50 values as low as 0.70 μM against HL60 leukemia cells, indicating potent anticancer activity .
CompoundCell LineIC50 (μM)
This compoundHL600.70 ± 0.14
Other Pyrazole DerivativeK5621.25 ± 0.35

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against bacterial and fungal strains.

  • Research Findings : Similar pyrazole derivatives demonstrated notable antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 11.91 to 16.98 μg/mL .
PathogenMIC (μg/mL)
Candida albicans11.91
Aspergillus niger14.92

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has been documented extensively. The presence of the acetamido group in the structure may enhance its anti-inflammatory properties.

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, as observed in various in vitro studies .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Molecular Docking Studies : Computational analyses suggest that the compound can effectively bind to target proteins involved in cancer progression and inflammation, indicating a promising therapeutic profile .

Q & A

Q. What are the recommended synthetic routes for 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones.
  • Step 2 : Coupling the pyrazole intermediate to isonicotinic acid derivatives using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.
  • Step 3 : Acetamide functionalization at the 3-position of the phenyl group via acetylation under basic conditions.

Q. Characterization Methods :

  • NMR Spectroscopy : Confirm regioselectivity of pyrazole substitution (e.g., ¹H NMR shifts at δ 8.5–9.0 ppm for pyrazole protons) .
  • HPLC-MS : Monitor reaction progress and purity (>95% by LC-MS).
  • FT-IR : Verify acetylation via C=O stretching (~1650 cm⁻¹).

Q. How can researchers validate the structural integrity of this compound using crystallographic methods?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Use vapor diffusion with solvents like DMF/EtOH.
  • Data Collection : Employ a high-resolution diffractometer (e.g., Cu-Kα radiation).
  • Refinement : Use SHELXL for small-molecule refinement to resolve hydrogen bonding networks and confirm the acetamide-pyrazole-isonicotinic acid linkage .
  • Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar pyrazole-carboxylic acid derivatives.

Q. What spectroscopic techniques are critical for analyzing purity and stability?

  • ¹H/¹³C NMR : Detect impurities (e.g., unreacted intermediates) and assess stereochemical consistency.
  • UV-Vis Spectroscopy : Monitor π-π* transitions (λmax ~270–300 nm) to assess electronic conjugation.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under inert atmospheres (decomposition >200°C typical for aromatic heterocycles).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound (e.g., inconsistent IC₅₀ values)?

Approach :

  • Assay Standardization : Use internal controls (e.g., cisplatin for cytotoxicity) and replicate experiments across labs.
  • Solubility Optimization : Test in DMSO/PBS mixtures to avoid aggregation artifacts.
  • Metabolic Stability Screening : Perform liver microsome assays to rule out rapid degradation.
  • Target Validation : Combine SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) to confirm direct target engagement.

Example : Discrepancies in IC₅₀ values may arise from differential cell permeability or off-target effects. Cross-reference with structural analogs (e.g., pyrazole-isonicotinic acid MOF precursors ) to identify structure-activity trends.

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) for catalytic studies?

  • Linker Design : Utilize the isonicotinic acid moiety as a carboxylate linker for coordination with metals (e.g., Zn²⁺, Cu²⁺).
  • Solvothermal Synthesis : React with metal salts in DMF at 80–120°C for 24–72 hours.
  • Characterization :
    • PXRD : Compare simulated patterns from SHELX -refined structures .
    • BET Analysis : Measure surface area (>500 m²/g indicates successful framework assembly).
  • Functionalization : Post-synthetic modification (PSM) of the acetamide group for covalent grafting of catalysts.

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features of the pyrazole and acetamide groups to align with ATP-binding pockets.
  • Validation : Compare with experimental IC₅₀ data and mutagenesis studies (e.g., alanine scanning).

Q. What are the challenges in interpreting NMR data for tautomeric forms of the pyrazole ring?

  • Dynamic Effects : Pyrazole tautomerism (1H vs. 2H forms) can broaden signals. Use low-temperature NMR (-40°C) to slow exchange.
  • DFT Calculations : Predict dominant tautomers using Gaussian09 with B3LYP/6-311+G(d,p) basis sets.
  • Cross-Validation : Compare with SCXRD data to confirm solid-state tautomeric preference .

Q. How can researchers address discrepancies in crystallographic vs. spectroscopic bond length data?

  • Contextual Analysis : Crystallographic bond lengths represent solid-state packing effects, while NMR/IR reflect solution-state behavior.
  • Multi-Technique Approach :
    • EXAFS : Probe metal-coordination bonds in MOFs .
    • Raman Spectroscopy : Compare with DFT-simulated vibrational modes.
  • Statistical Validation : Apply R-factors in SHELXL to assess crystallographic reliability .

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